N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a complex organic compound characterized by the presence of a cyano group, a cyclopropyl group, and a hydroxyphenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with N-(1-cyano-1-cyclopropylethyl)amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the cyano and cyclopropyl groups.
N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the hydroxyphenyl sulfanyl group.
N-(4-hydroxyphenyl)sulfanylacetamide: Lacks the cyano and cyclopropyl groups
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(9-15,10-2-3-10)16-13(18)8-19-12-6-4-11(17)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYWINNWBLEMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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